molecular formula C9H15NO3 B2942568 N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide CAS No. 1564820-82-1

N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide

Cat. No.: B2942568
CAS No.: 1564820-82-1
M. Wt: 185.223
InChI Key: YFIFZFIRFHCYSZ-UHFFFAOYSA-N
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Description

N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide is an organic compound with a unique structure that includes a methoxy-substituted oxolane ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide typically involves the reaction of 3-methoxyoxolane with an appropriate amide precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and distillation to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The oxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted oxolane derivatives.

Scientific Research Applications

N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the development of new materials with specific mechanical or chemical properties.

Mechanism of Action

The mechanism of action of N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxyoxolan-3-yl)methanamine
  • (3-Methoxyoxolan-3-yl)methylamine

Uniqueness

N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide is unique due to its combination of a methoxy-substituted oxolane ring and a prop-2-enamide group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[(3-methoxyoxolan-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-8(11)10-6-9(12-2)4-5-13-7-9/h3H,1,4-7H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIFZFIRFHCYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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